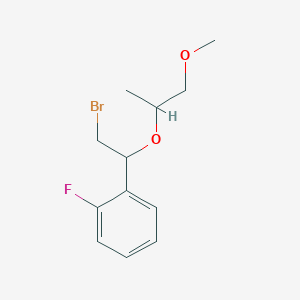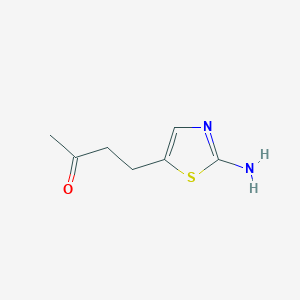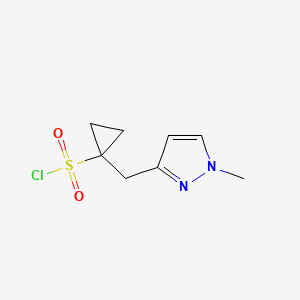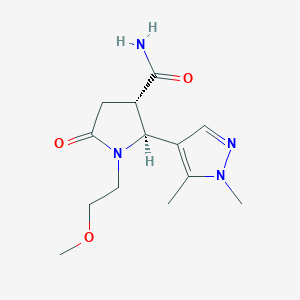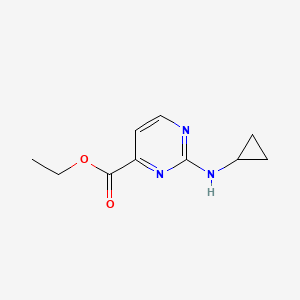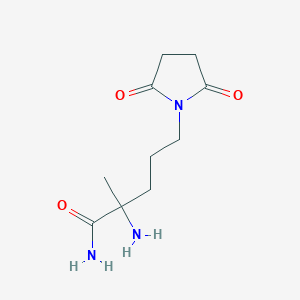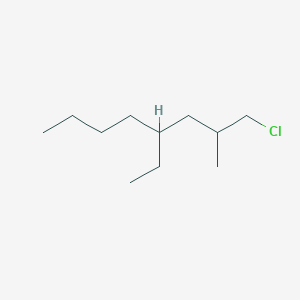
1-Chloro-4-ethyl-2-methyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-ethyl-2-methyloctane is an organic compound belonging to the class of alkanes It is a branched hydrocarbon with a chlorine atom attached to the first carbon, an ethyl group on the fourth carbon, and a methyl group on the second carbon of the octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethyl-2-methyloctane can be synthesized through several methods. One common approach involves the chlorination of 4-ethyl-2-methyloctane. This reaction typically uses chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-ethyl-2-methyloctane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Major Products Formed
Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids or ketones may be formed.
Reduction: Alkanes or alcohols are typical products.
Applications De Recherche Scientifique
1-Chloro-4-ethyl-2-methyloctane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-ethyl-2-methyloctane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, following either an E2 or E1 mechanism.
Comparaison Avec Des Composés Similaires
1-Chloro-4-ethyl-2-methyloctane can be compared with other similar compounds such as:
- 1-Chloro-2-methyl-4-propyloctane
- 1-Chloro-3-ethyl-2-methyloctane
- 1-Bromo-4-ethyl-2-methyloctane
These compounds share similar structural features but differ in the position or type of substituents, which can influence their reactivity and applications. The unique arrangement of substituents in this compound makes it distinct and valuable for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C11H23Cl |
|---|---|
Poids moléculaire |
190.75 g/mol |
Nom IUPAC |
1-chloro-4-ethyl-2-methyloctane |
InChI |
InChI=1S/C11H23Cl/c1-4-6-7-11(5-2)8-10(3)9-12/h10-11H,4-9H2,1-3H3 |
Clé InChI |
BORQOZPHQSLMMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13633997.png)
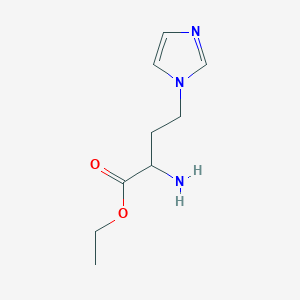

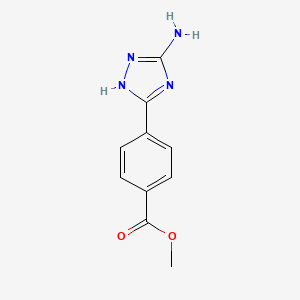
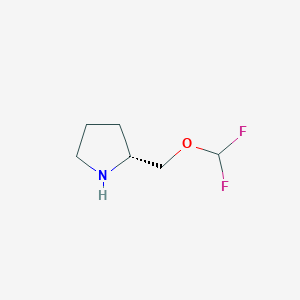
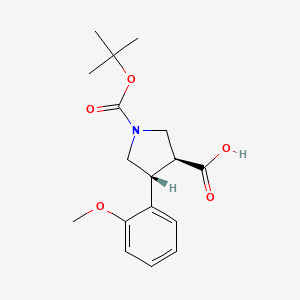
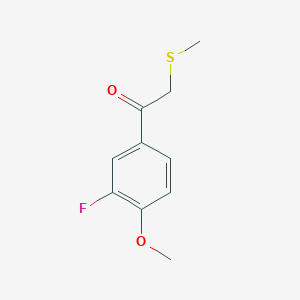
![5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane](/img/structure/B13634028.png)
